molecular formula C13H17N5O3 B13349032 N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B13349032
M. Wt: 291.31 g/mol
InChI Key: GUVQPLVTHNRARH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H17N5O3/c1-8-12(18(20)21)9(2)17(16-8)6-11(19)15-13(3,7-14)10-4-5-10/h10H,4-6H2,1-3H3,(H,15,19)

InChI Key

GUVQPLVTHNRARH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)(C#N)C2CC2)C)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H25N3O
Molecular Weight323.44 g/mol
IUPAC NameThis compound
CAS Number1333881-00-7

Research indicates that compounds containing a pyrazole moiety exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms of action for this compound are thought to involve:

  • Inhibition of Enzymatic Activity: Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antioxidant Properties: The compound may possess antioxidant activity, which helps in mitigating oxidative stress in cells.

Anticancer Activity

A study focusing on pyrazole derivatives highlighted their potential as anticancer agents. In vitro tests demonstrated that certain pyrazole compounds exhibited cytotoxic effects against various cancer cell lines. Notably, combinations of pyrazoles with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing the overall efficacy against breast cancer cell lines MCF-7 and MDA-MB-231 .

Antimicrobial Activity

Research has also indicated that pyrazole derivatives can exhibit antimicrobial properties. For instance, synthesized pyrazole carboxamides displayed notable antifungal activity against several pathogenic fungi. This suggests that this compound may have similar properties worth investigating further .

Case Study 1: Synergistic Effects in Breast Cancer Treatment

In a controlled study involving breast cancer cell lines, the combination of a specific pyrazole derivative with doxorubicin resulted in significantly higher rates of apoptosis compared to doxorubicin alone. This finding underscores the potential of this compound as a complementary therapeutic agent in cancer treatment .

Case Study 2: Antifungal Efficacy

Another study evaluated the antifungal activity of various pyrazole derivatives against plant pathogens. The results indicated that certain derivatives inhibited fungal growth effectively. This highlights the potential application of this compound in agricultural settings as a fungicide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.